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Compound of Interest

Compound Name: 2,4-Dichloro-5-isopropoxyaniline

Cat. No.: B1580495 Get Quote

An In-depth Technical Guide to the Biological Activity of 2,4-Dichloro-5-isopropoxyaniline
Derivatives

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-dichloro-5-isopropoxyaniline
and its derivatives, compounds of significant interest in both agrochemical and pharmaceutical

research. We will delve into the synthesis of the core scaffold, explore its derivatization, and

analyze the resultant biological activities, focusing on applications in oncology and metabolic

diseases. This document is intended for researchers, medicinal chemists, and drug

development professionals seeking to understand the structure-activity relationships and

therapeutic potential of this chemical class.

The 2,4-Dichloro-5-isopropoxyaniline Scaffold: A
Versatile Intermediate
The compound 2,4-dichloro-5-isopropoxyaniline (CAS: 41200-96-8) serves as a foundational

building block for a range of biologically active molecules.[1] Its distinct substitution pattern—

two chlorine atoms and an isopropoxy group on an aniline ring—provides a unique electronic

and steric profile that medicinal chemists can exploit for targeted molecular design. The

presence of the amine group offers a reactive handle for further chemical modification, while

the chlorinated and ether-linked moieties contribute to the molecule's overall lipophilicity and

potential for specific interactions with biological targets.[2]
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Synthesis of the Core Scaffold
The synthesis of 2,4-dichloro-5-isopropoxyaniline is crucial for the subsequent development

of its derivatives. Two primary routes are commonly employed in laboratory and industrial

settings.[2]

Reduction of a Nitro Precursor: A widely used method involves the reduction of the

corresponding nitrobenzene, 2,4-dichloro-5-isopropoxy nitrobenzene. This transformation is

typically achieved using reagents like hydrazine hydrate in the presence of a composite

catalyst or through catalytic hydrogenation.[3][4] This method is often favored for its

efficiency and high yield.[3]

Direct Substitution: An alternative approach involves the direct reaction of 2,4-dichloroaniline

with isopropyl alcohol in the presence of a base. This reaction generally requires heating to

facilitate the nucleophilic substitution at the 5-position of the benzene ring.[2]

Route 1: Reduction

Route 2: Substitution

2,4-dichloro-5-isopropoxy
 nitrobenzene 2,4-dichloro-5-isopropoxyaniline

Hydrazine Hydrate /
 Composite Catalyst [2]

2,4-dichloroaniline

2,4-dichloro-5-isopropoxyaniline
Base, Heat [1]

Isopropyl Alcohol
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Caption: Primary synthesis routes for 2,4-dichloro-5-isopropoxyaniline.
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Physicochemical Properties
The physical and chemical properties of the core compound are essential for its handling and

reactivity in derivatization schemes.

Property Value Source

Molecular Formula C₉H₁₁Cl₂NO [2][5]

Molecular Weight 220.10 g/mol [2][5]

Appearance
Cream to pale brown

crystalline solid
[6]

Melting Point 39.0-45.0 °C [2][6]

Purity (Assay) ≥98.0% [6][7]

Solubility

Insoluble in water, soluble in

organic solvents like alcohol

and chloroform.

[4]

Application in Agrochemicals
Industrially, 2,4-dichloro-5-isopropoxyaniline is a key intermediate in the synthesis of

agrochemicals, particularly herbicides.[1][4] Its structure is incorporated into more complex

molecules designed to selectively control weed growth. A notable example is its use as a

precursor for the herbicide Oxadiazon, highlighting its established role in crop protection.[1]

The consistent quality and high purity of this intermediate are critical for achieving predictable

outcomes in large-scale agrochemical production.[1]

Pharmaceutical Derivatives: Targeting Kinase-
Driven Cancers
The true versatility of the 2,4-dichloro-5-isopropoxyaniline scaffold is revealed in its

application to medicinal chemistry, particularly in the development of protein kinase inhibitors

for cancer therapy. Protein kinases are crucial regulators of cellular signaling, and their

dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8]
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Anaplastic Lymphoma Kinase (ALK) Inhibition
While not a direct derivative, the design of potent Anaplastic Lymphoma Kinase (ALK) inhibitors

provides compelling evidence for the value of the substituted isopropoxy-aniline moiety in this

field. The FDA-approved drug Ceritinib (LDK378) is a powerful ALK inhibitor used to treat

certain types of non-small cell lung cancer.[9] Its chemical structure, 5-chloro-N2-(2-isopropoxy-

5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine,

features a 2-isopropoxy-phenylamine core that is instrumental to its binding and inhibitory

activity.[9]

The structure-activity relationship (SAR) studies that led to Ceritinib demonstrate the

importance of the isopropoxy group for achieving high potency. This group occupies a specific

hydrophobic pocket within the ATP-binding site of the ALK enzyme. The rational design

strategy that produced Ceritinib overcame deficiencies of earlier-generation inhibitors,

showcasing how precise manipulation of aniline derivatives can lead to clinically successful

drugs.[9]
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Caption: Simplified ALK signaling pathway and the inhibitory action of Ceritinib.

VEGFR-2 Inhibition and Anti-Angiogenesis
Derivatives containing a chloro-substituted phenylamine core have also been successfully

developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8]

VEGFR-2 is the primary mediator of angiogenesis, the process of forming new blood vessels,

which is essential for tumor growth and metastasis.[10]

Researchers have designed scaffolds such as 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-

b]indole-2,4-diamines as potent, ATP-competitive VEGFR-2 inhibitors.[8][10] In these series,

the strategic placement of chlorine atoms on the aniline ring is critical for achieving high

inhibitory potency.

Compound ID
Substitution on
Aniline Ring

VEGFR-2 IC₅₀ (µM) Reference

5 4-chlorophenyl 0.025 [10]

4 4-isopropylphenyl 0.063 [10]

6
2-fluoro-4-

chlorophenyl
0.075 [10]

Sunitinib (Reference Drug) 0.035 [10]

Semaxinib (Reference Drug) 0.025 [10]

The data clearly indicates that compound 5, with a 4-chlorophenyl substitution, demonstrates

potency comparable to or greater than established reference inhibitors like Sunitinib and

Semaxinib.[10] This underscores the utility of chlorinated aniline derivatives in designing next-

generation anti-angiogenic agents.

Pharmaceutical Derivatives: Targeting Metabolic
Disease
The utility of this chemical class extends beyond oncology. Derivatives based on a 2,4-dichloro-

substituted aromatic ring have shown promise as modulators of enzymes involved in metabolic
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disorders like type 2 diabetes.

Antidiabetic Activity via α-Glucosidase and α-Amylase
Inhibition
Postprandial hyperglycemia, a sharp increase in blood glucose after a meal, is a key challenge

in managing diabetes. One effective strategy is to inhibit carbohydrate-hydrolyzing enzymes

such as α-glucosidase and α-amylase in the digestive tract.[11] A series of 2,4-dichloro-5-[(N-

aryl/alkyl)sulfamoyl]benzoic acid derivatives has been synthesized and evaluated for this

purpose.

The most potent compound from this study, 3c (2,4-dichloro-5-[(2-

nitrophenyl)sulfamoyl]benzoic acid), exhibited significantly greater inhibitory activity than the

standard drug, acarbose.[11]

Compound α-Amylase IC₅₀ (µM) α-Glucosidase IC₅₀ (µM)

3c 1.10 ± 0.05 10.32 ± 0.16

Acarbose 3.14 ± 0.09 51.24 ± 1.34

Data sourced from Kumar, D. et al. (2019).[11]

Molecular docking studies revealed that these compounds effectively bind to the active sites of

the enzymes through hydrogen bonds and other non-covalent interactions.[11] Furthermore, in

silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions suggested

that these derivatives possess drug-like properties, making them strong candidates for further

preclinical development.[11]

Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, this section provides standardized

methodologies for key procedures discussed in this guide.

Protocol: Synthesis via Nitro-Group Reduction
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This protocol is a representative method for synthesizing the core aniline scaffold from its nitro

precursor, based on established procedures.[3][4]

Objective: To synthesize 2,4-dichloro-5-isopropoxyaniline by reducing 2,4-dichloro-5-

isopropoxy nitrobenzene.

Materials:

2,4-dichloro-5-isopropoxy nitrobenzene (1.0 eq)

Ethanol (as solvent)

Composite catalyst (e.g., GAC:Fe(OH)₃:Al(OH)₃ at a 2:1:1 ratio)[3]

Hydrazine hydrate (N₂H₄·H₂O, 1.5–3.0 eq)[12]

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

Charge the round-bottom flask with 2,4-dichloro-5-isopropoxy nitrobenzene, ethanol, and the

composite catalyst.

Heat the mixture to 60–80 °C with stirring.[3]

Add hydrazine hydrate dropwise via the dropping funnel over a period of 1–3 hours,

maintaining the reaction temperature.

After the addition is complete, continue to stir the reaction mixture at 60–80 °C for an

additional 2–6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture to remove the catalyst.

Remove the solvent (ethanol) from the filtrate under reduced pressure (rotary evaporation).
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The resulting crude product can be purified by recrystallization or column chromatography to

yield the final product, 2,4-dichloro-5-isopropoxyaniline.

Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a self-validating system for screening compounds for antidiabetic activity,

adapted from standard enzymatic assays.[11]

Objective: To determine the IC₅₀ value of a test compound against α-glucosidase.

Materials:

α-Glucosidase from Saccharomyces cerevisiae

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

Phosphate buffer (e.g., 100 mM, pH 6.8)

Test compounds (dissolved in DMSO)

Acarbose (as positive control)

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

In a 96-well plate, add 50 µL of phosphate buffer to all wells.

Add 10 µL of the test compound dilutions to the respective wells. For the control, add 10 µL

of DMSO.

Add 20 µL of α-glucosidase solution to each well and incubate the plate at 37 °C for 15

minutes.

Initiate the enzymatic reaction by adding 20 µL of pNPG substrate solution to each well.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1580495?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30251608/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the plate at 37 °C for another 20 minutes.

Measure the absorbance at 405 nm using a microplate reader. The absorbance is

proportional to the amount of p-nitrophenol released.

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition

= [(Abs_control - Abs_sample) / Abs_control] * 100

Plot the % inhibition against the logarithm of the compound concentration and determine the

IC₅₀ value using non-linear regression analysis.

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Conclusion and Future Perspectives
The 2,4-dichloro-5-isopropoxyaniline scaffold and its close structural analogs represent a

privileged chemical framework with demonstrated biological activity across multiple domains.

From its established role in agrochemicals to its emergent potential in pharmaceuticals, this

class of compounds continues to yield promising lead structures. The insights gained from SAR

studies in kinase inhibition and metabolic enzyme modulation highlight the scaffold's capacity

for precise, high-affinity interactions with diverse biological targets.

Future research should focus on expanding the chemical space around this core. The

synthesis of novel libraries, coupled with high-throughput screening against a wider range of

targets (e.g., other kinases, GPCRs, ion channels), could uncover new therapeutic

applications. Furthermore, optimizing the pharmacokinetic and toxicological profiles of current

lead compounds through advanced medicinal chemistry strategies will be critical for translating

these promising research findings into clinically viable therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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